Cas no 65540-58-1 (L-Glutamine, N-[4-(dimethylamino)phenyl]-)

L-Glutamine, N-[4-(dimethylamino)phenyl]- structure
65540-58-1 structure
Product Name:L-Glutamine, N-[4-(dimethylamino)phenyl]-
CAS No:65540-58-1
MF:C13H19N3O3
MW:265.308263063431
CID:398335
PubChem ID:71375673
Update Time:2025-04-19

L-Glutamine, N-[4-(dimethylamino)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • L-Glutamine, N-[4-(dimethylamino)phenyl]-
    • (2S)-5-amino-2-[4-(dimethylamino)anilino]-5-oxopentanoic acid
    • 65540-58-1
    • DTXSID70798407
    • N~2~-[4-(Dimethylamino)phenyl]-L-glutamine
    • Inchi: 1S/C13H19N3O3/c1-16(2)10-5-3-9(4-6-10)15-11(13(18)19)7-8-12(14)17/h3-6,11,15H,7-8H2,1-2H3,(H2,14,17)(H,18,19)/t11-/m0/s1
    • InChI Key: BQDJKYIUFIEQSY-NSHDSACASA-N
    • SMILES: OC([C@H](CCC(N)=O)NC1C=CC(=CC=1)N(C)C)=O

Computed Properties

  • Exact Mass: 265.14277
  • Monoisotopic Mass: 265.14264148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 95.7Ų

Experimental Properties

  • PSA: 95.66
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